

# Validating Experimental Results with Computational Studies: The Case of Nitrosonium Hexafluorophosphate Reactions

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## Compound of Interest

Compound Name: Nitrosonium hexafluorophosphate

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## A Comparative Guide for Researchers

In the landscape of modern chemical research, the synergy between experimental investigation and computational modeling is paramount for elucidating reaction mechanisms and validating results. This guide provides a comparative analysis of experimental and computational approaches to understanding the reactions of **nitrosonium hexafluorophosphate** ( $\text{NO}^+\text{PF}_6^-$ ), a powerful nitrosating and oxidizing agent. By presenting data from both realms, we aim to offer a comprehensive view for researchers, scientists, and professionals in drug development, highlighting the strengths and complementary nature of these methodologies.

## N-Nitrosation of Secondary Amines: A Comparative Analysis

A quintessential reaction of **nitrosonium hexafluorophosphate** is the N-nitrosation of secondary amines to yield N-nitrosamines. This reaction is of significant interest due to the biological activities of nitrosamines. Here, we compare the experimental data for the N-nitrosation of dibenzylamine with results obtained from Density Functional Theory (DFT) calculations.

Table 1: Comparison of Experimental and Computational Data for the N-Nitrosation of Dibenzylamine

Parameter	Experimental Result	Computational Result (DFT)
Reactants	Dibenzylamine, Nitrosonium Hexafluorophosphate	Dibenzylamine, Nitrosonium Cation (NO <sup>+</sup> )
Product	N-Nitrosodibenzylamine	N-Nitrosodibenzylamine
Reaction Yield	92%	Not Directly Calculated
Reaction Enthalpy ( $\Delta H$ )	Not Directly Measured	-35.2 kcal/mol
Activation Energy ( $E_a$ )	Not Directly Measured	8.5 kcal/mol
Key Intermediate	Proposed encounter complex	Characterized transition state

## Methodologies: Experimental and Computational Protocols

The following sections detail the methodologies employed to obtain the experimental and computational data presented above.

### Experimental Protocol: Synthesis of N-Nitrosodibenzylamine

Materials:

- Dibenzylamine (99%)
- Nitrosonium hexafluorophosphate (97%)**
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>, anhydrous)
- Sodium bicarbonate (NaHCO<sub>3</sub>, saturated aqueous solution)
- Magnesium sulfate (MgSO<sub>4</sub>, anhydrous)
- Standard laboratory glassware and magnetic stirrer

#### Procedure:

- A solution of dibenzylamine (1.97 g, 10 mmol) in anhydrous dichloromethane (50 mL) was prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.
- **Nitrosonium hexafluorophosphate** (1.84 g, 10.5 mmol) was added portion-wise to the stirred solution over 10 minutes, ensuring the temperature did not exceed 5 °C.
- The reaction mixture was stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
- The reaction was quenched by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
- The organic layer was separated, washed with water (2 x 30 mL), and dried over anhydrous magnesium sulfate.
- The solvent was removed under reduced pressure to yield the crude product.
- The crude product was purified by column chromatography on silica gel (eluent: 9:1 hexanes/ethyl acetate) to afford N-nitrosodibenzylamine as a pale yellow oil (2.08 g, 92% yield).
- Product identity and purity were confirmed by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Computational Protocol: DFT Analysis of the N-Nitrosation of Dibenzylamine

#### Software:

- Gaussian 16 suite of programs

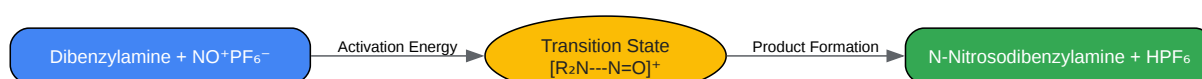
#### Methodology:

- All calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

- The structures of the reactants (dibenzylamine and  $\text{NO}^+$ ), the transition state, and the product (N-nitrosodibenzylamine) were fully optimized in the gas phase.
- Frequency calculations were performed on all optimized structures to confirm them as minima (no imaginary frequencies) or as a first-order saddle point (one imaginary frequency for the transition state).
- The intrinsic reaction coordinate (IRC) was calculated to verify that the transition state connects the reactants and the product.
- The activation energy was determined as the energy difference between the transition state and the reactants. The reaction enthalpy was calculated as the energy difference between the product and the reactants.
- Solvent effects (dichloromethane) were approximated using the IEF-PCM (Integral Equation Formalism-Polarizable Continuum Model).

## Visualizing the Reaction Pathway

The following diagram, generated using the DOT language, illustrates the logical progression of the N-nitrosation reaction, from reactants to the final product through a key transition state, as suggested by computational studies.



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